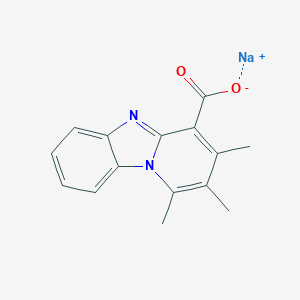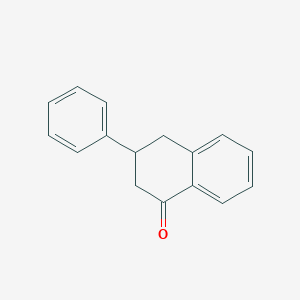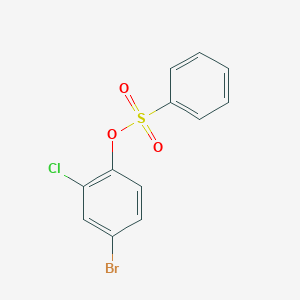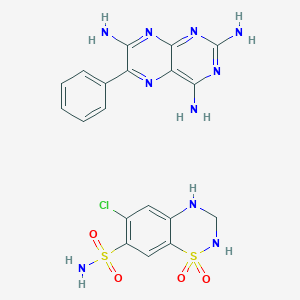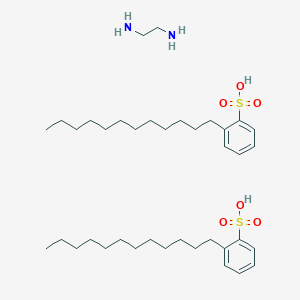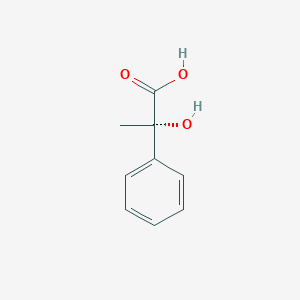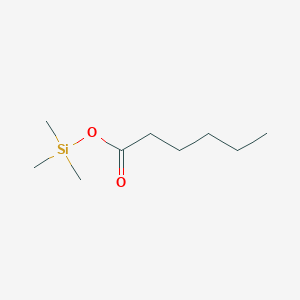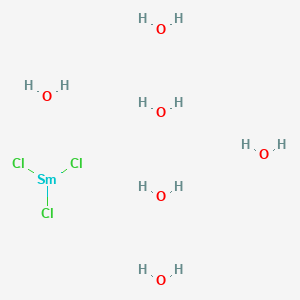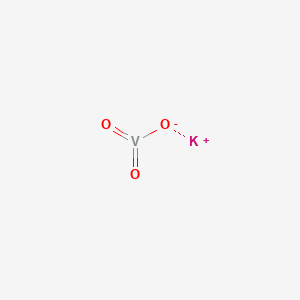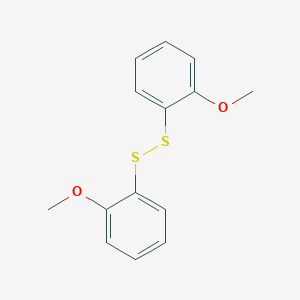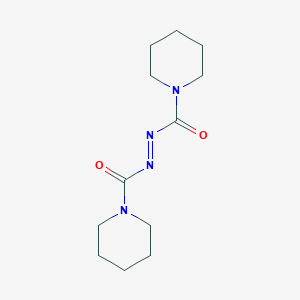
Dirubidium selenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirubidium selenite is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a combination of rubidium and selenium, which are both essential elements for living organisms. Dirubidium selenite has been synthesized through various methods, and its unique properties make it a promising candidate for scientific research.
Mechanism Of Action
The mechanism of action of dirubidium selenite is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The generation of ROS by dirubidium selenite can lead to cell death, making it a potential anti-cancer agent.
Biochemical And Physiological Effects
Dirubidium selenite has been found to have a variety of biochemical and physiological effects on living organisms. In vitro studies have shown that dirubidium selenite can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, dirubidium selenite has been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
Dirubidium selenite has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using relatively simple methods. However, dirubidium selenite has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
Future Directions
There are several future directions for research on dirubidium selenite. One area of interest is its potential applications in optoelectronic devices, such as solar cells and light-emitting diodes. Another area of research is its use as a catalyst for various chemical reactions. In biomedicine, dirubidium selenite has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy and safety. Additionally, more research is needed to fully understand the mechanism of action of dirubidium selenite and its potential applications in other fields, such as environmental science and nanotechnology.
Synthesis Methods
Dirubidium selenite can be synthesized through a variety of methods, including the reaction of rubidium carbonate and selenium dioxide. Another method involves the reaction of rubidium hydroxide and selenous acid. The synthesis of dirubidium selenite requires strict control of reaction conditions, such as temperature, pressure, and reactant concentration, to ensure the purity and yield of the final product.
Scientific Research Applications
Dirubidium selenite has been studied for its potential applications in various scientific fields, such as materials science, catalysis, and biomedicine. In materials science, dirubidium selenite has been found to exhibit unique optical and electrical properties, making it a promising candidate for optoelectronic devices. In catalysis, dirubidium selenite has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedicine, dirubidium selenite has been studied for its potential anti-cancer properties.
properties
CAS RN |
15123-97-4 |
|---|---|
Product Name |
Dirubidium selenite |
Molecular Formula |
O3Rb2Se |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
rubidium(1+);selenite |
InChI |
InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChI Key |
LGBHDVWVULCARN-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Canonical SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



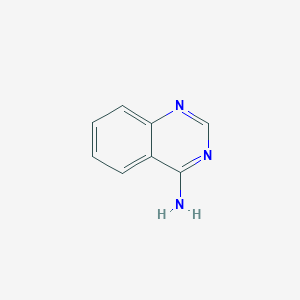
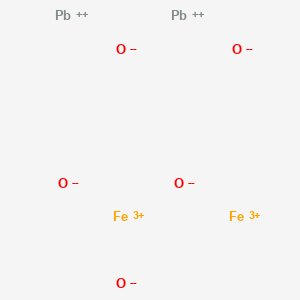
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
